molecular formula C9H10N2S B14752729 N-(4-Ethenylphenyl)thiourea CAS No. 1483-59-6

N-(4-Ethenylphenyl)thiourea

Cat. No.: B14752729
CAS No.: 1483-59-6
M. Wt: 178.26 g/mol
InChI Key: LXBYWZIMFMQONU-UHFFFAOYSA-N
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Description

N-(4-Ethenylphenyl)thiourea is a thiourea derivative characterized by a thiourea core (-N-C(S)-N-) substituted with a 4-ethenylphenyl group at one nitrogen atom. Thiourea derivatives are renowned for their versatility in medicinal chemistry, materials science, and catalysis due to their ability to engage in hydrogen bonding and interact with biological targets [1].

Properties

CAS No.

1483-59-6

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(4-ethenylphenyl)thiourea

InChI

InChI=1S/C9H10N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h2-6H,1H2,(H3,10,11,12)

InChI Key

LXBYWZIMFMQONU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Ethenylphenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of 4-ethenylaniline with thiophosgene or its less toxic substitutes in the presence of a base. Another method includes the reaction of 4-ethenylaniline with isothiocyanates under mild conditions . These reactions typically occur in aqueous or organic solvents and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethenylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products have diverse applications in organic synthesis and pharmaceuticals.

Scientific Research Applications

N-(4-Ethenylphenyl)thiourea has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Ethenylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit peroxidase activity in the thyroid gland, leading to reduced thyroid hormone production . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Comparisons

Thiourea derivatives are differentiated by their substituents, which dictate their chemical and biological profiles. Below is a comparative analysis:

Table 1: Key Structural and Electronic Features
Compound Name Substituents Molecular Weight (Da) Key Features
N-(4-Ethenylphenyl)thiourea 4-Ethenylphenyl ~180 (estimated) Ethenyl group enables π-conjugation; moderate steric bulk.
N-Phenylthiourea Phenyl 152.2 Simpler structure; used as a tyrosinase inhibitor [5].
1-(4-Nitrophenyl)-2-thiourea 4-Nitrophenyl 199.2 Nitro group enhances electrophilicity; used in redox studies [10].
N-(4-Chlorophenyl)thiourea 4-Chlorophenyl 186.7 Chlorine increases lipophilicity; antimicrobial applications [16].
N-(4-Methylphenyl)thiourea 4-Methylphenyl 166.2 Methyl group improves solubility; enzyme inhibition [8].
N-Biphenylyl-benzimidazole thiourea Biphenyl + benzimidazole ~600 Complex structure; steric hindrance affects binding [1].

Key Observations :

  • Electronic Effects: The ethenyl group in this compound may act as an electron donor via resonance, contrasting with electron-withdrawing groups (e.g., nitro in [10]) that reduce electron density on the thiourea core.
  • Steric Effects : The ethenyl group’s planar structure imposes less steric hindrance compared to bulkier substituents like biphenyl or benzimidazole moieties (e.g., [1]).

Unique Aspects of this compound :

  • The ethenyl group’s conjugation may enhance binding to aromatic residues in enzymes, similar to benzimidazole derivatives [1].
  • Compared to halogenated analogs (e.g., [16]), it may exhibit lower cytotoxicity due to the absence of electronegative atoms.
Spectroscopy :
  • Mass Spectrometry : Expected molecular ion peak at ~180 Da (similar to [8]).
  • NMR : The ethenyl group’s protons would appear as a doublet (δ 5–6 ppm), distinct from methyl (δ 2–3 ppm) or nitro groups (δ 8–9 ppm) [10]).

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